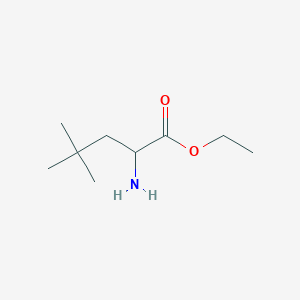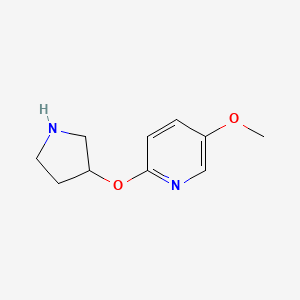
5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound is characterized by a pyridine ring substituted with a methoxy group at the 5-position and a pyrrolidin-3-yloxy group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 5-methoxypyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The mixture is stirred at an elevated temperature until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the methoxy group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrrolidin-3-yloxy groups contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the context .
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine can be compared with other similar compounds, such as:
5-Methoxy-2-(pyrrolidin-2-yl)pyridine: This compound has a similar structure but with a pyrrolidin-2-yl group instead of a pyrrolidin-3-yloxy group.
Pyrrolidine derivatives: These compounds, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, share the pyrrolidine ring but differ in their substituents and functional groups.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
5-methoxy-2-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C10H14N2O2/c1-13-8-2-3-10(12-7-8)14-9-4-5-11-6-9/h2-3,7,9,11H,4-6H2,1H3 |
InChI-Schlüssel |
GJLRCGDBZHWQQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=C1)OC2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






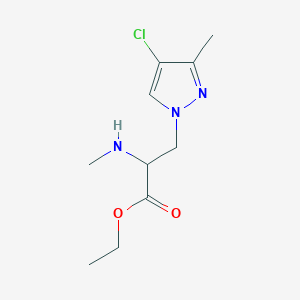

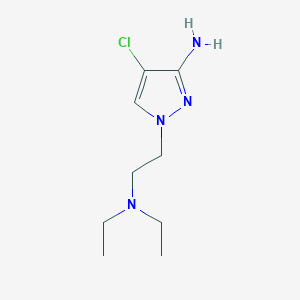
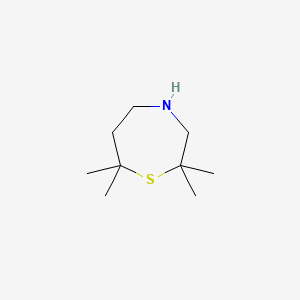
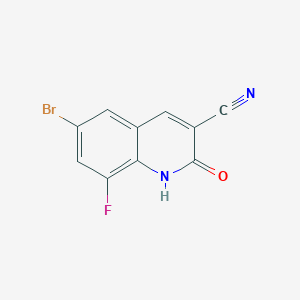
![4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13637379.png)


